Benzo[d]isoxazol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-benzoxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYPAYCLSJHBKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C=NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593215 | |
| Record name | 1,2-Benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
239097-74-6 | |
| Record name | 1,2-Benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-benzoxazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Benzo D Isoxazol 5 Amine and Its Derivatives
Established Synthetic Pathways for the Benzo[d]isoxazol-5-amine Core
The construction of the fundamental benzo[d]isoxazole ring system relies on several well-established synthetic strategies. These methods primarily focus on the formation of the isoxazole (B147169) ring fused to a benzene (B151609) precursor through cyclization reactions.
One of the most prevalent methods for constructing the isoxazole ring is through [3+2] cycloaddition, also known as 1,3-dipolar cycloaddition. nih.gov This reaction typically involves the in-situ generation of a nitrile oxide, which then reacts with a suitable dipolarophile. nih.gov In the context of benzo[d]isoxazole synthesis, this involves an intramolecular reaction where the nitrile oxide and the dipolarophile (an alkene or alkyne) are part of the same molecule, leading to the fused bicyclic system. nih.gov
Table 1: Selected Cycloaddition Strategies for Fused Isoxazole Synthesis
| Precursor Type | Reagent/Condition | Outcome | Reference |
|---|---|---|---|
| α-Nitroketones | Chloramine-T | Synthesis of isoxazolines and isoxazoles | nih.gov |
| Nitroalkanes | Yamaguchi reagent, DBU | Formation of bicyclic isoxazole derivatives | nih.gov |
| Aldoximes & Alkynes | tert-Butyl nitrite (B80452) or isoamyl nitrite | One-pot synthesis of 3,5-disubstituted isoxazoles | organic-chemistry.org |
Transannulation and related intramolecular cyclization strategies provide a powerful alternative for the formation of the benzo[d]isoxazole core. These methods involve the ring-closing of a suitably substituted aromatic precursor. A prominent example is the intramolecular cyclization of N-(2-cyano-phenoxy) intermediates. These intermediates can be formed by treating ortho-substituted benzonitriles (e.g., o-halo or o-nitrobenzonitriles) with a hydroxamate anion in the presence of a base. The subsequent ring closure yields the benzo[d]isoxazole skeleton. This approach offers a direct way to construct the fused ring system from readily available benzene derivatives.
Advanced Approaches to Functionalized this compound Derivatives
Modern synthetic efforts have focused on developing more sophisticated methods that allow for precise control over the placement of functional groups and that align with the principles of green chemistry.
Achieving regioselectivity is critical when synthesizing specific isomers like this compound. A common and effective route involves a two-step process: regioselective nitration of a benzo[d]isoxazole precursor, followed by the reduction of the nitro group to the desired amine. The nitration step introduces a nitro group at the 5-position of the ring, and subsequent reduction, often accomplished with reagents like tin(II) chloride, cleanly converts it to the 5-amino group.
Direct methods for the regioselective synthesis of 5-aminoisoxazoles have also been developed. One such approach is the 1,3-dipolar cycloaddition of nitrile oxides directly onto α-cyanoenamines, which yields 5-aminoisoxazoles with good regioselectivity. nih.gov The yields in these reactions are often dependent on the method used to generate the nitrile oxide intermediate. nih.gov
Table 2: Comparison of Methods for Synthesizing 5-Aminoisoxazole Derivatives
| Method | Key Steps | Reagents | Selectivity | Reference |
|---|---|---|---|---|
| Indirect Functionalization | 1. Nitration of benzisoxazole precursor2. Reduction of nitro group | 1. Nitrating agent (e.g., HNO₃/H₂SO₄)2. Reducing agent (e.g., SnCl₂) | High regioselectivity for the 5-position | |
| Direct Cycloaddition | 1,3-dipolar cycloaddition | Nitrile oxides and α-cyanoenamines | Regioselective formation of the 5-aminoisoxazole | nih.gov |
In line with the growing emphasis on sustainable chemistry, metal-free and green synthetic protocols for benzo[d]isoxazole derivatives are being actively explored. These methods aim to reduce waste, avoid toxic heavy metals, and use environmentally benign solvents and catalysts. nih.gov
One green approach involves using water as a solvent for multicomponent reactions to synthesize functionalized isoxazoles. mdpi.comresearchgate.net For example, the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones has been achieved in good to high yields at room temperature using a three-component reaction catalyzed by propylamine-functionalized cellulose (B213188) in water. mdpi.comresearchgate.net This method offers advantages such as mild reaction conditions, simple work-up, and the use of a low-cost, non-toxic solvent. mdpi.com Other green strategies include one-pot cascade reactions under ultrasonication and the use of deep eutectic solvents like K2CO3/glycerol. nih.govscilit.com Metal-free conditions can be achieved using reagents such as tert-butyl nitrite (TBN) for N-nitrosation under solvent-free conditions, which is compatible with sensitive functional groups. rsc.org
Synthesis of Complex Fused Heterocyclic Systems Incorporating this compound Moieties
The this compound scaffold serves as a versatile building block for the synthesis of more complex, fused heterocyclic systems. The amino group provides a reactive handle for further chemical transformations and annulation reactions. For instance, the core structure has been elaborated into novel sulfonamide derivatives with potential biological activity. nih.gov Another strategy involves tethering the benzo[d]isoxazole unit to other biologically active molecules, such as β-lactams, to create hybrid compounds with potentially enhanced properties. tandfonline.com The synthesis of these complex molecules often relies on the functionalization of the pre-formed benzo[d]isoxazole core, demonstrating its utility as a foundational element in constructing diverse and medicinally relevant chemical entities. mdpi.com
Structure Activity Relationship Sar and Ligand Design Principles of Benzo D Isoxazol 5 Amine Analogs
General SAR Principles for Benzo[d]isoxazole Derivatives
The biological activity of benzo[d]isoxazole derivatives can be significantly modulated by the nature and position of substituents on both the benzene (B151609) and isoxazole (B147169) rings. SAR studies have revealed several key principles that guide the design of potent and selective analogs.
The core structure of benzo[d]isoxazole-3-carboxamide, for example, has been identified as crucial for anti-Hypoxia-Inducible Factor (HIF)-1α activity. nih.gov Systematic modification of this core has provided insights into essential pharmacophoric features. In a study targeting HIF-1α, the replacement of the fused benzene ring with a simple phenyl group or the inversion of the amide linkage resulted in a complete loss of activity, highlighting the rigid requirement of the intact benzo[d]isoxazole scaffold for this specific target. nih.gov
Further SAR exploration on N-phenylbenzo[d]isoxazole-3-carboxamides revealed that substitutions on the N-phenyl ring are critical for potency. Small, electron-withdrawing or electron-donating groups at the para-position generally lead to potent compounds. Notably, analogs bearing dimethylamino and acetyl groups at the para-position were identified as highly potent HIF-1α transcriptional inhibitors, both exhibiting an IC₅₀ value of 24 nM. nih.gov
In the context of tyrosine kinase c-Met inhibitors, SAR studies on 3-amino-benzo[d]isoxazole derivatives showed that the substitution pattern is key to achieving high potency. Research led to the identification of multiple compounds with IC₅₀ values against c-Met in the low nanomolar range (<10 nM). nih.gov For instance, compound 28a from one study emerged as a highly potent inhibitor at both the enzymatic (IC₅₀ = 1.8 nM) and cellular levels. nih.gov This indicates that the 3-amino group serves as a critical anchor, while modifications at other positions on the scaffold drive potency and selectivity.
From SAR studies on anticancer agents, it was revealed that the inhibitory potential of some benzo[d]isoxazole derivatives could be attributed to the basicity of attached morpholine (B109124) and pyrrolidine (B122466) rings. nih.gov
Ligand-Based Design Strategies for Benzo[d]isoxazol-5-amine Derivatives
Ligand-based drug design relies on the knowledge of other molecules that bind to the biological target of interest. This approach involves modifying a known active ligand (a "lead compound") to enhance its potency, selectivity, or pharmacokinetic properties. Several studies have successfully employed this strategy to develop novel this compound analogs.
A prominent example is the development of inhibitors for BRD4, a member of the Bromodomain and Extra-Terminal (BET) family, which is a target in cancer therapy. nih.gov Starting with a 3-ethyl-benzo[d]isoxazole core, researchers designed and synthesized 26 new compounds by introducing various sulfonamide moieties at the 5-amino position. nih.gov This systematic modification led to the discovery of compounds 11h and 11r , which exhibited potent BRD4 binding and remarkable anti-proliferative activity against MV4-11 leukemia cells, with IC₅₀ values of 0.78 and 0.87 μM, respectively. nih.gov This demonstrates a classic ligand-based approach where the core scaffold is maintained while peripheral functional groups are varied to optimize target engagement.
Similarly, a ligand-based strategy was used to develop HIF-1α inhibitors. Starting with a lead compound, N-phenylbenzo[d]isoxazole-3-carboxamide, a library of 26 derivatives was synthesized to explore the SAR. nih.gov This effort was guided by the structure of the initial hit, systematically probing the effects of different substituents on the N-phenyl ring, which ultimately led to the discovery of highly potent analogs. nih.gov
This strategy is particularly useful when the three-dimensional structure of the target protein is unknown. By iteratively synthesizing and testing new analogs based on a known active molecule, medicinal chemists can build a comprehensive understanding of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity.
Structure-Based Drug Design Approaches for this compound Analogs
Structure-based drug design (SBDD) utilizes the high-resolution, three-dimensional structural information of the biological target, typically a protein or enzyme, to guide the design of new ligands. Techniques like X-ray crystallography and computational molecular docking are central to SBDD, allowing for the rational optimization of compounds based on their interactions with the target's binding site.
The development of benzo[d]isoxazole derivatives as BET inhibitors for prostate cancer provides a clear example of SBDD. acs.orgnih.gov Researchers obtained co-crystal structures of representative inhibitors in complex with the BRD4 bromodomain (BRD4(1)). nih.govacs.orgnih.gov These structures provided a solid structural basis for compound optimization, revealing the precise binding modes and key molecular interactions within the acetyl-lysine binding pocket of BRD4. nih.gov This detailed understanding allowed for the rational design of new analogs with improved binding affinity, leading to the identification of compounds 6i and 7m , which bound to BRD4(1) with high affinity (K_d values of 82 and 81 nM, respectively). acs.orgnih.gov
Computational methods are also a cornerstone of SBDD. Molecular docking, for instance, was used to understand the binding interactions of benzo[d]isoxazole-derived 1,2,3-triazoles with their proposed target, histone deacetylases (HDACs), in acute myeloid leukemia cells. nih.gov In another study, docking was used to investigate the binding of benzisoxazole analogs as inhibitors of Mycobacterium tuberculosis PS. nih.gov The docking results showed that the tert-butyl group of a potent inhibitor was situated in a hydrophobic pocket of the binding site, explaining its importance for inhibitory activity. nih.gov
Similarly, the SAR of trisubstituted isoxazoles as allosteric inhibitors of the nuclear receptor RORγt was explored using a combination of structure-based design and X-ray crystallography. dundee.ac.uk A virtual library of derivatives was first docked in silico into the allosteric site of RORγt to guide the synthetic efforts. dundee.ac.uk Subsequent co-crystal structures of the most potent compounds confirmed the binding mode and informed further optimization, leading to a ~10-fold increase in potency. dundee.ac.uk These examples underscore the power of SBDD to accelerate the discovery of potent and selective drug candidates by leveraging detailed structural information of the ligand-target complex.
Pharmacological and Biological Activities of Benzo D Isoxazol 5 Amine Derivatives
Oncology-Focused Therapeutic Modalities
Derivatives of the Benzo[d]isoxazol-5-amine scaffold have emerged as a promising class of compounds in cancer research, primarily due to their role as inhibitors of critical proteins involved in oncogenesis. Their activity spans the inhibition of epigenetic readers like the Bromodomain and Extra-Terminal (BET) proteins and TRIM24, as well as the suppression of key transcription factors such as Hypoxia-Inducible Factor-1α (HIF-1α).
Inhibition of Bromodomain and Extra-Terminal (BET) Proteins
The BET family of proteins (including BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones, thereby recruiting transcriptional machinery to specific gene promoters. nih.gov Their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets. nih.gov Benzo[d]isoxazole-containing compounds have been designed and optimized as potent BET inhibitors for the potential treatment of castration-resistant prostate cancer (CRPC) and other malignancies. nih.govurotoday.comacs.org
A significant focus of research has been the development of this compound derivatives that selectively target the first bromodomain of BRD4 (BRD4(1)). urotoday.comacs.org Structure-based drug design has led to the creation of potent compounds, with cocrystal structures confirming their binding patterns within the BRD4(1) active site. urotoday.comnih.gov For example, two optimized compounds, 6i (Y06036) and 7m (Y06137), were shown to bind to the BRD4(1) bromodomain with high affinity, exhibiting dissociation constants (Kd) of 82 nM and 81 nM, respectively. nih.govacs.orgresearchgate.net These compounds also demonstrated high selectivity for BET proteins over other non-BET bromodomain-containing proteins. nih.govacs.org Similarly, a series of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives were developed, with compounds 11h and 11r showing effective BRD4(1) binding. nih.gov
The anti-cancer activity of these BET inhibitors has been validated in preclinical models of prostate cancer. urotoday.comacs.org In vitro, Benzo[d]isoxazole derivatives potently inhibit the cell growth and colony formation of prostate cancer cell lines. nih.govacs.org A rationally designed bivalent BET inhibitor, 17b, which is based on a benzo[d]isoxazole monovalent inhibitor, was 32 times more potent at inhibiting the growth of LNCaP prostate cancer cells than its monovalent counterpart. nih.gov The therapeutic potential of these compounds has been confirmed in vivo. The derivatives 6i and 7m demonstrated significant therapeutic effects in a C4-2B castration-resistant prostate cancer xenograft tumor model in mice, underscoring their potential for clinical development. nih.govacs.orgresearchgate.net
The mechanism underlying the anti-proliferative effects of these this compound derivatives is their ability to suppress the transcription of key oncogenes. nih.govacs.org By inhibiting BRD4, these compounds disrupt the expression of the Androgen Receptor (AR), AR-regulated genes, and the proto-oncogene MYC in prostate cancer cells. nih.govurotoday.comacs.org The downregulation of MYC is a well-established consequence of BET inhibition and a key driver of the resulting cell cycle arrest and anti-tumor activity. nih.gov In acute myeloid leukemia (AML) cells, the derivative 11r was shown to inhibit the expression of oncogenes c-Myc and CDK6 in a concentration-dependent manner. nih.gov The bivalent inhibitor 17b induced a 95.1% regression in Prostate-Specific Antigen (PSA), an AR-regulated gene, in LNCaP cells. nih.gov
Tripartite Motif-Containing Protein 24 (TRIM24) Bromodomain Inhibition
Beyond the BET family, this compound derivatives have been developed as inhibitors of the TRIM24 bromodomain. nih.gov TRIM24 (also known as TIF1α) is an epigenetic reader implicated in the progression of several cancers, including prostate cancer. nih.gov Through structure-based optimization, N-benzyl-3,6-dimethylthis compound derivatives were identified as potent and selective TRIM24 bromodomain inhibitors. nih.gov The lead compounds, 11d and 11h, exhibited IC50 values of 1.88 µM and 2.53 µM, respectively, in a biochemical assay. nih.gov These compounds demonstrated inhibitory activity on the proliferation of prostate cancer cell lines LNCaP and C4-2B, suggesting that targeting TRIM24 with this chemical scaffold is a viable anti-cancer strategy. nih.gov
Hypoxia-Inducible Factor-1α (HIF-1α) Transcription Inhibition
Tumor hypoxia is a critical factor in cancer progression and metastasis, largely mediated by the transcription factor HIF-1. nih.govnih.gov A series of 26 Benzo[d]isoxazole derivatives were designed and synthesized as inhibitors of HIF-1α transcription. nih.gov Using a dual-luciferase gene reporter assay, several compounds were identified with potent inhibitory activity. nih.gov Notably, compounds 15 and 31 showed the highest efficacy, both with an IC50 value of 24 nM. nih.govnih.gov Further studies confirmed that these compounds act by inhibiting the transcriptional activity of HIF-1α without affecting the expression of the HIF-1α protein itself. nih.gov This leads to a concentration-dependent decrease in the mRNA expression of HIF-1α target genes, such as VEGF and PDK1. nih.gov
Interactive Data Tables
Table 1: Activity of this compound Derivatives Against BRD4
| Compound | Target | Affinity (Kd) | Cell Line Activity | Oncogene Modulation |
|---|---|---|---|---|
| 6i (Y06036) | BRD4(1) | 82 nM nih.govacs.org | Inhibits growth of prostate cancer cells acs.org | Downregulates AR and MYC acs.org |
| 7m (Y06137) | BRD4(1) | 81 nM nih.govacs.org | Inhibits growth of prostate cancer cells acs.org | Downregulates AR and MYC acs.org |
| 11r | BRD4(1) | N/A | IC50 = 0.87 µM (MV4-11 AML cells) nih.gov | Downregulates c-Myc and CDK6 nih.gov |
Table 2: Activity of this compound Derivatives Against Other Oncology Targets
| Compound | Target | Potency (IC50) | Cell Line Activity | Mechanism of Action |
|---|---|---|---|---|
| 11d | TRIM24 | 1.88 µM nih.gov | Inhibits proliferation of LNCaP & C4-2B cells nih.gov | Bromodomain Inhibition nih.gov |
| 11h | TRIM24 | 2.53 µM nih.gov | Inhibits proliferation of LNCaP & C4-2B cells nih.gov | Bromodomain Inhibition nih.gov |
| 15 | HIF-1α | 24 nM nih.govnih.gov | N/A | Transcription Inhibition nih.gov |
Programmed Cell Death Protein 1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) Interaction Modulation
The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), is a critical immune checkpoint that cancer cells often exploit to evade immune surveillance. Blocking this interaction has become a cornerstone of modern cancer immunotherapy. nih.gov Small molecule inhibitors offer potential advantages over monoclonal antibodies, such as oral bioavailability and better tumor penetration.
Researchers have developed a novel series of compounds featuring a benzo[d]isoxazole scaffold as inhibitors of the PD-1/PD-L1 interaction. Through structural optimization, a particularly potent compound, P20, was identified. nih.gov This compound demonstrated significant inhibitory activity in a homogeneous time-resolved fluorescence (HTRF) assay. Molecular docking studies of P20 with the PD-L1 dimer complex suggest a high binding affinity, indicating that this class of compounds holds promise for the development of new cancer immunotherapies. nih.gov
| Compound | PD-1/PD-L1 Inhibitory Activity (IC50) |
| P20 | 26.8 nM |
Table 1: Inhibitory activity of a benzo[d]isoxazole derivative against the PD-1/PD-L1 interaction. nih.gov
Tyrosine Kinase c-Met Inhibitory Activity
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention.
A series of 3-amino-benzo[d]isoxazole-based compounds have been designed and synthesized as inhibitors of the c-Met tyrosine kinase. nih.gov Extensive structure-activity relationship (SAR) studies led to the identification of several compounds with potent inhibitory activity against c-Met. Notably, compound 28a emerged as a highly potent inhibitor at both the enzymatic and cellular levels. nih.gov Furthermore, this compound exhibited good selectivity when tested against a panel of 14 other receptor tyrosine kinases, highlighting the potential of the 3-amino-benzo[d]isoxazole scaffold for developing targeted cancer therapies. nih.gov
| Compound | c-Met Enzymatic Inhibition (IC50) | Cellular Inhibition (EBC-1 cells) (IC50) |
| 28a | 1.8 nM | 0.18 µM |
Table 2: Inhibitory activity of a 3-amino-benzo[d]isoxazole derivative against c-Met kinase. nih.gov
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their aberrant activity is associated with various diseases, including cancer and neurodegenerative disorders. Consequently, HDAC inhibitors have emerged as a promising class of therapeutic agents.
While research on this compound derivatives as HDAC inhibitors is still developing, studies on related isoxazole-based compounds have shown promise. A series of isoxazole-based hydroxamic acids, structurally related to the known HDAC inhibitor SAHA, have been designed and synthesized. rsc.org These compounds were created to investigate the role of the isoxazole (B147169) moiety in coordinating with the zinc ion in the active site of HDAC enzymes. rsc.org This research provides a foundation for the future design of more specific and potent HDAC inhibitors based on the benzo[d]isoxazole scaffold.
Mycobacterial Mistranslation Modulation
Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses unique biochemical pathways that can be targeted for drug development. One such pathway involves a high rate of error in the translation of certain amino acids, a process known as mistranslation, which is essential for the bacterium's tolerance to some antibiotics.
Researchers have identified a class of benzo[d]isoxazole-4,7-diones that can decrease this specific mycobacterial mistranslation. nih.gov In a study that synthesized and screened 110 analogs, several compounds demonstrated superior potency compared to the parent compound in reducing mistranslation and potentiating the effects of the antibiotic rifampicin. nih.govresearchgate.net By using biotinylated active and inactive analogs for pull-down assays and mass spectrometry, the ribosomal protein RpS5 was identified as a potential cellular target for these compounds. nih.gov This novel mechanism of action, targeting mistranslation, presents an attractive strategy for developing new anti-tubercular agents that can combat antibiotic-tolerant bacteria. nih.gov
| Compound Class | Biological Activity | Potential Target |
| Benzo[d]isoxazole-4,7-diones | Decrease of mycobacterial mistranslation | Ribosomal protein RpS5 |
Table 3: Activity of benzo[d]isoxazole-4,7-dione derivatives against Mycobacterium. nih.gov
Neuropharmacological Applications
Sodium Channel Blockade and Anticonvulsant Efficacy
Voltage-gated sodium channels are crucial for the generation and propagation of action potentials in neurons. Blockers of these channels are a mainstay in the treatment of epilepsy. The development of selective sodium channel blockers can offer improved efficacy and reduced side effects.
A series of novel benzo[d]isoxazole derivatives have been designed and synthesized as anticonvulsant agents. nih.gov One of the most potent compounds, Z-6b , demonstrated significant protection against maximal electroshock (MES)-induced seizures in preclinical models. nih.gov Importantly, patch-clamp experiments revealed that Z-6b selectively inhibits the NaV1.1 sodium channel subtype, with minimal to no activity against NaV1.2, NaV1.3, and NaV1.6 channels. nih.gov This selectivity for NaV1.1 suggests a more targeted mechanism of action and provides a promising avenue for the development of new antiepileptic drugs with a potentially improved safety profile. nih.gov
| Compound | Anticonvulsant Activity (ED50) | Protective Index (TD50/ED50) |
| Z-6b | 20.5 mg/kg | 10.3 |
Table 4: Anticonvulsant efficacy of a benzo[d]isoxazole derivative in a preclinical model. nih.gov
Acetylcholinesterase Inhibition in Neurological Disorders
Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit.
While research has explored benzo[d]oxazole derivatives as AChE inhibitors, the closely related benzo[d]isoxazole scaffold has also yielded potent inhibitors. mdpi.com A series of N-benzylpiperidine benzisoxazoles have been developed and shown to be highly potent and selective inhibitors of AChE. nih.gov The benzisoxazole heterocycle was identified as a suitable bioisosteric replacement for the benzoyl group found in other N-benzylpiperidine-based AChE inhibitors. nih.gov Compounds 1g and 1j from this series displayed outstanding inhibitory potency and selectivity for AChE over butyrylcholinesterase (BChE). nih.gov Furthermore, compound 1g demonstrated a dose-dependent increase in acetylcholine levels in the brain and was effective in reversing amnesia in a mouse model, highlighting the therapeutic potential of this class of compounds for Alzheimer's disease. nih.gov
| Compound | AChE Inhibition (IC50) |
| 1g | 3 nM |
| 1j | 0.8 nM |
Table 5: In vitro acetylcholinesterase inhibitory activity of N-benzylpiperidine benzisoxazole derivatives. nih.gov
Analgesic and Antinociceptive Effects
Derivatives of the isoxazole scaffold have been investigated for their potential to alleviate pain. Studies have explored their analgesic (pain-relieving) and antinociceptive (blocking the detection of painful stimuli) properties through various experimental models.
One study focused on the synthesis of novel 3-substituted-isoxazole-4-carboxamide derivatives and evaluated their analgesic potential using the acetic acid-induced writhing assay and the hot plate test in mice. nih.govresearchgate.net The results indicated that these compounds possess low to moderate analgesic activity. nih.govresearchgate.net Notably, a derivative identified as B2, which contains a methoxy (B1213986) (OCH3) group, demonstrated significant analgesic effects in both assays. researchgate.net To understand the mechanism of action, the involvement of the opioidergic system was investigated. Pre-treatment with naloxone, a non-selective opioid antagonist, did not reverse the analgesic effects of the active compounds, suggesting that their mechanism of action is not mediated by opioid receptors. nih.govresearchgate.net Molecular docking studies further supported this by showing that the compounds bind to non-opioid targets such as COX-1, COX-2, and the human capsaicin (B1668287) receptor (HCR), with binding energies ranging from -7.5 to -9.7 kcal/mol. nih.govresearchgate.net
Another investigation into novel isoxazole derivatives also reported analgesic activity using Eddy's hot plate method. sarpublication.com Among the synthesized compounds, two derivatives, 5-(4-bromophenyl)-N-(4-methoxyphenyl)-4,5-dihydroisoxazole-3-amine (BSM-IIID) and 5-(4-chloro-3-nitrophenyl)-N-(4-methoxyphenyl)-4,5-dihydroisoxazole-3-amine (BSM-IIIF), were identified as having good analgesic activity. sarpublication.com The research underscores the potential of the isoxazole nucleus as a foundation for developing new analgesic agents. sarpublication.com
The antinociceptive effects of peripheral-type benzodiazepine (B76468) receptor ligands, which can include isoxazole-related structures, have also been studied. Research has shown that these ligands can inhibit pain responses in the formalin test, and this effect is linked to the synthesis of steroids, suggesting a complex mechanism of pain modulation. nih.gov
Table 1: Analgesic Activity of Selected Isoxazole Derivatives
| Compound ID | Test Model | Result | Potential Mechanism |
|---|---|---|---|
| B2 | Acetic acid-induced writhing; Hot plate test | High analgesic activity | Non-opioid receptor pathway (COX-1, COX-2, HCR binding) nih.govresearchgate.net |
| A3 | Acetic acid-induced writhing; Hot plate test | Moderate analgesic activity | Non-opioid receptor pathway (COX-1, COX-2, HCR binding) nih.govresearchgate.net |
| BSM-IIID | Eddy's hot plate method | Good analgesic activity | Not specified sarpublication.com |
| BSM-IIIF | Eddy's hot plate method | Good analgesic activity | Not specified sarpublication.com |
Immunomodulatory and Anti-inflammatory Potentials
The benzo[d]isoxazole core and related isoxazole structures are prominent in the development of compounds with significant anti-inflammatory and immunomodulatory activities. These derivatives interact with various targets within the inflammatory cascade.
Cyclooxygenase (COX-1) Inhibition
Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a primary strategy for anti-inflammatory drugs. Several isoxazole derivatives have been evaluated for their ability to inhibit COX enzymes. nih.gov In one study, a series of novel isoxazole derivatives were synthesized and tested for their in vitro inhibitory activity against COX-1 and COX-2. nih.govresearchgate.net While many compounds showed a preference for inhibiting COX-2, some also exhibited activity against COX-1. nih.govresearchgate.net For instance, molecular docking studies of certain 3-substituted-isoxazole-4-carboxamide derivatives showed potential binding interactions with the COX-1 enzyme. nih.govresearchgate.net Another study on isoxazole-based scaffolds discovered a selective COX-1 inhibitor, compound 8 [N-(9-{2-[(4-{2-[3-(5-chlorofuran-2-yl)-4-phenylisoxazol-5-yl]acetamido}butyl)carbamoyl]phenyl}-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-ylidene}ethanaminium chloride]. researchgate.net
Table 2: COX-1 Inhibitory Activity of Selected Isoxazole Derivatives
| Compound | Type | Selectivity | IC50 Value (µM) |
|---|---|---|---|
| Compound 8 | Isoxazole Derivative | Selective COX-1 Inhibitor | Not specified researchgate.net |
| G10 | Benzo[d]thiazol-2-amine Derivative | COX-1 and COX-2 Inhibitor | 5.0 rjpbr.com |
| G11 | Benzo[d]thiazol-2-amine Derivative | COX-1 and COX-2 Inhibitor | 10.0 rjpbr.com |
| Mofezolac | Diarylisoxazole | Preferential COX-1 Inhibitor | Not specified researchgate.net |
Secretory Phospholipase A2 (sPLA2) Inhibition
Secretory phospholipase A2 (sPLA2) is a critical enzyme in the inflammatory pathway, responsible for releasing arachidonic acid, a precursor to prostaglandins (B1171923) and leukotrienes. nih.govnih.gov The inhibition of sPLA2 is a promising target for anti-inflammatory therapies. A study on a series of indole-containing isoxazole derivatives demonstrated significant sPLA2 inhibition activities in both in vitro and in vivo models. nih.gov Among the synthesized compounds, one derivative, designated 10o, showed potent sPLA2 inhibition comparable to the positive control, ursolic acid. nih.gov Similarly, piperidine-conjugated benzisoxazole derivatives bearing a nitro group have been reported to exhibit the highest anti-inflammatory activity through phospholipase A2 inhibition assays. researchgate.net
General Anti-inflammatory Mechanisms
Beyond specific enzyme inhibition, benzo[d]isoxazole derivatives exhibit anti-inflammatory effects through various mechanisms. A series of benzoxazolone derivatives were found to possess anti-inflammatory activity by inhibiting the production of the pro-inflammatory cytokine IL-6. nih.gov The most active compounds demonstrated IC50 values in the low micromolar range and were identified as inhibitors of Myeloid differentiation protein 2 (MD2), a key component of the lipopolysaccharide (LPS) receptor complex. nih.gov
In other research, piperidine-conjugated benzisoxazole derivatives showed good anti-inflammatory activity in lipoxygenase inhibition and indirect haemolytic assays. researchgate.net Similarly, some 4-(5-methylisoxazol-3-ylamino) thiazole (B1198619) derivatives have been screened for their anti-inflammatory properties, with one compound in the series showing the greatest potency. jocpr.com The anti-inflammatory effects of some benzo[d]thiazole derivatives have been demonstrated in the carrageenan-induced rat paw edema model, a classic test for acute inflammation. rjpbr.com
Immunosuppressive and Immunoregulatory Activities
Isoxazole derivatives have been shown to possess a range of immunomodulatory properties, including both immunosuppressive and immunoregulatory actions. nih.gov These compounds can influence the activity of various immune cells and pathways. For example, certain derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) have demonstrated modulatory effects on T-cell subsets and B-cell levels in lymphoid organs. nih.gov
One isoxazole[5,4-e]triazepine derivative, compound RM33, exhibited potent immunosuppressive activity by effectively suppressing both humoral and cellular immune responses in mouse models. nih.gov Another compound, MZO-2 (ethyl N-(4-{[(2,4-dimethoxyphenyl)methyl]carbamoyl}-3-methyl-1,2-oxazol-5-yl)ethanimidate), also showed immunosuppressive potential following in vitro screening. nih.gov The diverse activities of these compounds suggest they could be valuable in conditions requiring modulation of the immune system, such as autoimmune diseases. nih.gov
Antimicrobial Spectrum and Mechanisms
The benzisoxazole scaffold is recognized as a privileged structure in medicinal chemistry, with numerous derivatives displaying a broad spectrum of antimicrobial activity against bacteria and fungi. researchgate.net These compounds function by either killing microbes (microbiocidal) or inhibiting their growth (microbiostatic). researchgate.net
A series of piperidine-conjugated benzisoxazole derivatives were tested against several strains of Gram-positive bacteria (like Bacillus subtilis) and Gram-negative bacteria (including Escherichia coli, Klebsiella pneumoniae, Salmonella typhi, and Shigella flexineri). researchgate.net The results indicated that compounds with dinitro substituents exhibited the highest antibacterial activity. researchgate.net
Other studies have highlighted the antimicrobial potential of isoxazole derivatives more broadly. researchgate.net For example, 2-(4-aminophenyl)benzoxazole was used as a starting material to synthesize Schiff bases that showed significant activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Aspergillus niger, and Candida albicans. longdom.org The antimicrobial potential of isoxazole compounds has been extensively studied against a wide range of microorganisms. researchgate.net The versatility of the isoxazole ring allows for the development of new chemical entities with potent antimicrobial efficacy. researchgate.net
Table 3: Antimicrobial Activity of Selected Benzisoxazole/Benzoxazole (B165842) Derivatives
| Compound Type | Target Microorganisms | Result |
|---|---|---|
| Piperidine conjugated benzisoxazole derivatives (with dinitro substituents) | Gram-positive and Gram-negative bacteria | Highest antibacterial activity researchgate.net |
| Schiff bases of 2-(4-aminophenyl)benzoxazole | S. aureus, E. coli, P. aeruginosa, B. subtilis (bacteria); A. niger, C. albicans (fungi) | Significant antimicrobial activity longdom.org |
| Substituted 5-aminoisoxazole-4-carbonitriles | Various bacteria and fungi | Noteworthy to moderate antibacterial effect researchgate.net |
Antibacterial Activities against Gram-Positive and Gram-Negative Species
Derivatives of the isoxazole family have demonstrated notable potential as antibacterial agents, with activity documented against both Gram-positive and Gram-negative bacteria. The structural versatility of the isoxazole ring allows for modifications that can enhance potency and broaden the spectrum of activity. researchgate.net
One notable example, 3,6-dihydroxy-1,2-benzisoxazole, has shown potent growth inhibition of Gram-negative bacteria, including clinically relevant strains of multidrug-resistant Acinetobacter baumannii. However, this particular compound did not show inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus or Bacillus spp., suggesting a degree of specificity for Gram-negative pathogens.
Broader-spectrum activity has been achieved with other isoxazole derivatives. Research into a series of novel isoxazole compounds identified two derivatives, PUB9 and PUB10, with significantly higher activity against Staphylococcus aureus (Gram-positive) compared to other tested compounds. These compounds were also effective against the Gram-negative pathogen Pseudomonas aeruginosa. The clinically utilized antibacterial agent Sulphamethoxazole, which features an isoxazole moiety, underscores the therapeutic relevance of this chemical class in treating bacterial infections. researchgate.net Studies on the structure-activity relationship (SAR) of benzothiazole (B30560) derivatives, a related heterocyclic system, have indicated that the electronic and lipophilic characteristics of substituents on the phenyl ring significantly influence antimicrobial activity.
Table 1: Antibacterial Activity of Selected Isoxazole Derivatives
| Compound/Derivative Class | Target Species | Type | Noteworthy Findings |
| 3,6-dihydroxy-1,2-benzisoxazole | Acinetobacter baumannii | Gram-Negative | Potent growth inhibition observed. |
| 3,6-dihydroxy-1,2-benzisoxazole | Staphylococcus aureus | Gram-Positive | No inhibition observed. |
| PUB9 & PUB10 | Staphylococcus aureus | Gram-Positive | Displayed significantly high antimicrobial activity. |
| PUB9 & PUB10 | Pseudomonas aeruginosa | Gram-Negative | Demonstrated effective biofilm reduction. |
| Sulphamethoxazole | Various Bacteria | Both | Clinically used antibacterial drug containing an isoxazole ring. researchgate.net |
Antifungal Properties
The investigation of isoxazole derivatives has extended to their efficacy against fungal pathogens, particularly species of Candida, which are a common cause of opportunistic infections in humans. A study focusing on novel isoxazole-based drug candidates identified two compounds, PUB14 and PUB17, that exhibited selective antifungal activity against eleven different strains of Candida albicans. A key finding was that these compounds did not show any activity against tested bacterial species, highlighting their potential as targeted antifungal agents. This selectivity is advantageous as it could reduce the impact on beneficial bacterial microbiota.
Further research has shown that isoxazole derivatives can be particularly effective against C. albicans. The ability of these compounds to combat fungal pathogens, coupled with low cytotoxicity towards host cells, makes them promising candidates for further development.
Table 2: Antifungal Activity of Selected Isoxazole Derivatives
| Compound | Target Species | Noteworthy Findings |
| PUB14 | Candida albicans (11 strains) | Displayed selective antifungal activity with no antibacterial effects. |
| PUB17 | Candida albicans (11 strains) | Showed selective antifungal activity with no antibacterial effects. |
Antiviral Activities (e.g., HIV-1 Reverse Transcriptase Inhibition)
The benzisoxazole scaffold is recognized for its significant role in the development of antiviral agents, particularly in the context of anti-HIV research. While many antiviral drugs target viral enzymes directly, some isoxazole derivatives have been found to inhibit viral replication by acting on host cell factors.
A study on isoxazole sulfonamides revealed that four compounds could inhibit HIV-1 infection in human CD4+ lymphocytic T cells without significant toxicity. The structure-activity relationship for these compounds indicated that benzyl (B1604629) sulfonamides and a halo-substituted aromatic ring on the heterocyclic structure were crucial for their antiretroviral effect. Interestingly, these sulfonamide derivatives did not significantly affect the key viral processes of entry, reverse transcription, or integration. Instead, they were found to impair a Tat-independent step necessary for the activation of viral gene expression, strongly suggesting that their target is a cellular factor rather than a viral one. This mechanism is significant, as targeting host factors may reduce the likelihood of the virus developing drug resistance.
Other Pharmacological Targets and Activities
Sirtuin 1 (SIRT1) Inhibition
Sirtuins are a class of NAD+-dependent protein deacetylases that are involved in numerous physiological processes, and their modulation is a therapeutic strategy for various diseases. Isoxazole derivatives have been developed as inhibitors of these enzymes. Specifically, isoxazol-5-one analogues of a known nonselective sirtuin inhibitor, cambinol, have been synthesized and studied.
Cambinol itself demonstrates inhibitory activity against SIRT1 and SIRT2. Subsequent research has focused on creating more selective inhibitors based on this structure. A variety of heterocyclic compounds, including those with pyrazolone (B3327878) and isoxazol-5-one cores, have been reported to exhibit high inhibitory activity against sirtuins, demonstrating the utility of the isoxazole scaffold in designing enzyme modulators for therapeutic intervention in diseases where sirtuin activity is dysregulated.
Cannabinoid Receptor (CB2) Agonism
The cannabinoid receptor 2 (CB2) is a key component of the endocannabinoid system and is primarily involved in mediating anti-inflammatory responses without the psychoactive effects associated with the CB1 receptor. This makes CB2 an attractive therapeutic target for inflammatory conditions.
A novel series of 3-carboxamido-5-aryl-isoxazoles has been designed, synthesized, and identified as selective CB2 receptor agonists. Pharmacological evaluation of these compounds confirmed their status as potent and selective CB2 agonists, and they demonstrated significant in vivo anti-inflammatory activity in a mouse model of acute colitis. These findings highlight the potential of isoxazole-based compounds to treat inflammatory bowel disease (IBD) and other inflammatory disorders by selectively targeting the CB2 receptor.
Table 3: Activity of Isoxazole Derivatives as CB2 Agonists
| Compound Class | Target | Biological Activity | Potential Application |
| 3-carboxamido-5-aryl-isoxazoles | Cannabinoid Receptor 2 (CB2) | Selective Agonism | Treatment of Inflammatory Bowel Disease (IBD). |
| 3-carboxamido-5-aryl-isoxazoles | Cannabinoid Receptor 2 (CB2) | In vivo anti-inflammatory effects. | Management of colitis and other inflammatory conditions. |
Lymphocyte-Specific Protein Tyrosine Kinase (Lck) Inhibition
Information regarding the specific activity of this compound derivatives as inhibitors of Lymphocyte-Specific Protein Tyrosine Kinase (Lck) is not available in the provided search results. While the broader class of isoxazoles has been investigated for various kinase inhibitory activities, a direct link to Lck inhibition for derivatives of this compound could not be established from the sourced literature.
Liver Receptor Homolog-1 (LRH-1) Agonism
No publicly available research data was found to populate this section.
Thyroid Hormone Receptor Beta (TRβ) Agonism
No publicly available research data was found to populate this section.
Computational Chemistry and Molecular Modeling of Benzo D Isoxazol 5 Amine Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, governed by the principles of quantum mechanics, allow for the precise determination of molecular geometry and electronic characteristics.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. For benzo[d]isoxazol-5-amine, DFT calculations, often employing basis sets such as 6-311++G(d,p), are utilized to determine its most stable three-dimensional conformation. This process of geometry optimization minimizes the energy of the molecule, providing accurate predictions of bond lengths, bond angles, and dihedral angles.
The electronic structure of this compound, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be elucidated through DFT. The MEP map is particularly insightful as it highlights the electrophilic and nucleophilic regions of the molecule, which are crucial for understanding intermolecular interactions.
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.
Molecular Docking and Dynamics Simulations
Moving from the properties of an isolated molecule to its behavior in a biological environment, molecular docking and dynamics simulations are indispensable tools. These methods predict how a ligand, such as this compound, might interact with a biological target, typically a protein.
Ligand-Protein Interaction Profiling and Binding Mechanism Elucidation
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For this compound and its derivatives, docking studies can be performed against a variety of protein targets to hypothesize their mechanism of action. The results of these simulations are often visualized to understand the specific amino acid residues involved in the binding, providing a rationale for the molecule's potential biological activity.
Conformational Analysis and Stability Studies
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations can be used to assess the stability of the docked pose and to explore the conformational landscape of this compound within the protein's binding site. By simulating the movements of atoms over a period, typically nanoseconds, researchers can gain insights into the flexibility of the ligand and the protein, and the persistence of key interactions, which is crucial for a more accurate understanding of the binding event.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of novel compounds and for guiding the design of more potent analogs.
For scaffolds related to this compound, such as isoxazole (B147169) derivatives, 2D and 3D-QSAR studies have been successfully employed. These models utilize a range of molecular descriptors, including constitutional, topological, electrostatic, and quantum chemical parameters, to build a predictive equation. Although a specific QSAR model solely for this compound is not extensively documented, the principles of QSAR can be applied to a series of its derivatives to understand the structural requirements for a particular biological endpoint. The predictive power of a QSAR model is typically validated through statistical measures such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²).
Advanced Characterization Techniques for Benzo D Isoxazol 5 Amine and Its Complexes
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method allows for the absolute determination of a molecule's structure, including bond lengths, bond angles, and torsion angles, offering definitive proof of its chemical identity and stereochemistry.
The analysis revealed that the compound crystallizes in the monoclinic system with the space group P21/c. researchgate.net The crystal structure confirmed the presence of an intramolecular hydrogen bond and provided detailed geometric parameters. researchgate.net Such studies are crucial for understanding intermolecular interactions, like hydrogen bonding and stacking interactions, which govern the packing of molecules in the solid state and can influence physical properties. mdpi.com
Table 1: Crystallographic Data for a Benzo[d]isoxazole Derivative
| Parameter | Value researchgate.net |
|---|---|
| Compound | Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate |
| Empirical Formula | C₂₀H₁₇N₃O₅ |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 11.9936(3) |
| b (Å) | 13.9638(3) |
| c (Å) | 11.5126(4) |
| β (°) | 108.939(3) |
| Volume (ų) | 1823.70(9) |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 2D NMR, DEPT-135)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. While standard one-dimensional ¹H and ¹³C NMR provide essential information about the chemical environment of protons and carbons, advanced techniques like 2D NMR and DEPT-135 are often required for the complete and unambiguous assignment of complex structures, such as derivatives of Benzo[d]isoxazol-5-amine.
For various N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)sulfonamide derivatives, ¹H and ¹³C NMR spectra have been used to confirm their structures. nih.gov In the ¹H NMR spectra, characteristic signals for the aromatic protons on the benzo[d]isoxazole core can be identified. For example, in several derivatives, the proton at position 7 of the ring system appears as a singlet around δ 7.70-7.82 ppm, while the proton at position 4 appears as a singlet near δ 6.85-6.90 ppm. nih.gov
To definitively assign these signals and determine connectivity, 2D NMR techniques are employed. For complex heterocyclic systems, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to establish spatial proximity between protons, aiding in the assignment of isomeric structures. ipb.ptmdpi.com Heteronuclear correlation experiments such as HSQC (Heteronuclear Single Quantum Coherence) correlate directly bonded protons and carbons, while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) C-H couplings.
DEPT-135 (Distortionless Enhancement by Polarization Transfer) is a specific ¹³C NMR experiment that helps distinguish between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative, and quaternary carbons are absent. This would be instrumental in assigning the ethyl and methoxy (B1213986) substituents in derivatives of this compound. ipb.pt
Table 2: Representative ¹H and ¹³C NMR Data for the Core of N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl) Derivatives
| Position | ¹H Chemical Shift (δ, ppm) nih.gov | ¹³C Chemical Shift (δ, ppm) nih.gov |
|---|---|---|
| 4-ArH | ~6.85 (s) | ~91.9 |
| 7-ArH | ~7.72 (s) | ~114.2 |
| C3 | - | ~161.0 |
| C3a | - | ~111.8 |
| C5 | - | ~123.7 |
| C6 | - | ~152.2 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the elemental composition of a molecule with high accuracy. Unlike low-resolution mass spectrometry which provides the nominal mass (integer mass), HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique molecular formula.
This technique is routinely used to confirm the identity of newly synthesized this compound derivatives. For example, the molecular formulas of various sulfonamide derivatives have been confirmed using HRMS with Electrospray Ionization (ESI). nih.gov The method involves comparing the experimentally measured accurate mass of the protonated molecule ([M+H]⁺) with the theoretically calculated mass for the proposed molecular formula. The extremely low mass difference, typically in the parts-per-million (ppm) range, provides strong evidence for the correct elemental composition. researchgate.net
Table 3: HRMS Data for Various Benzo[d]isoxazole Derivatives
| Compound | Molecular Formula | Calculated m/z ([M+H]⁺) nih.gov | Found m/z ([M+H]⁺) nih.gov |
|---|---|---|---|
| 11f | C₁₆H₁₅ClN₂O₄S | 367.0441 | 367.0522 |
| 11h | C₁₇H₁₈N₂O₅S | 363.0936 | 363.1018 |
| 11j | C₁₆H₁₅ClN₂O₄S | 367.0441 | 367.0518 |
| 11m | C₁₇H₁₇BrN₂O₅S | 441.0042 | 441.0125 |
| 11n | C₁₈H₁₇BrN₂O₅S | 453.0042 | 453.0123 |
Derivatization Chemistry and Coordination Complexes of Benzo D Isoxazol 5 Amine
Synthesis and Characterization of Schiff Bases Derived from Benzo[d]isoxazol-5-amine
Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are typically synthesized through the condensation reaction of a primary amine with a carbonyl compound, such as an aldehyde or a ketone nih.gov. The synthesis of Schiff bases from this compound or its isomers like 3-amino-5-methylisoxazole follows this classical method. The reaction involves the direct condensation of the amine with various substituted salicylaldehyde (B1680747) derivatives in an alcoholic solvent, often under reflux for several hours nih.govresearchgate.net. The resulting imine product precipitates and can be purified through recrystallization nih.gov.
The general synthetic route can be depicted as: This compound + Substituted Aldehyde → Schiff Base + H₂O
These Schiff bases are characterized using a suite of spectroscopic and analytical techniques to confirm their structure.
Infrared (IR) Spectroscopy: A key piece of evidence for the formation of a Schiff base is the appearance of a strong absorption band in the IR spectrum between 1680-1570 cm⁻¹, which is characteristic of the stretching vibration of the azomethine (C=N) group researchgate.netijpbs.com. The disappearance of the characteristic bands for the initial amine and aldehyde functional groups also confirms the reaction's completion.
Mass Spectrometry (MS): The mass spectrum of the synthesized compounds shows a molecular ion peak (M+) that corresponds to the calculated molecular weight of the target Schiff base, thereby confirming its identity ijpbs.com.
Structural studies, including X-ray crystallography, have shown that Schiff bases derived from salicylaldehyde derivatives and isoxazoles exist in the more stable enol-imine tautomeric form rather than the keto-amine form. This structure is stabilized by a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the imine group (O—H⋯N) nih.gov.
Table 1: Spectroscopic Data for a Representative Schiff Base Derived from 3-amino-5-methylisoxazole and Salicylaldehyde
| Spectroscopic Technique | Characteristic Peak/Signal | Assignment |
|---|---|---|
| IR (cm⁻¹) | ~1610 | C=N (Azomethine) stretch |
| ¹H-NMR (δ, ppm) | ~8.5-9.0 | -N=CH (Azomethine proton) |
| ¹³C-NMR (δ, ppm) | ~160-165 | -N=C H (Azomethine carbon) |
| Mass Spec (m/z) | Matches calculated MW | Molecular Ion Peak [M+] |
Formation and Biological Relevance of Metal Complexes (e.g., Zinc(II) Complexes)
The azomethine nitrogen and, in many cases, a nearby phenolic oxygen atom of the Schiff base ligands make them excellent chelating agents for a wide variety of metal ions, including transition metals like zinc(II) ajol.info. The formation of these metal complexes often enhances the biological activity of the parent Schiff base ligand scirp.org.
The synthesis of metal complexes typically involves reacting the Schiff base ligand with a metal salt (e.g., zinc chloride, ZnCl₂) in a 2:1 ligand-to-metal molar ratio in an ethanolic solution under reflux yu.edu.jo. The resulting solid complex can be filtered, washed, and dried.
Upon complexation, shifts in the IR spectra are observed. The C=N stretching vibration band of the Schiff base typically shifts to a lower or higher frequency, indicating the coordination of the azomethine nitrogen to the metal ion semanticscholar.org. Furthermore, the appearance of new bands at lower frequencies can be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations, confirming the chelation.
Zinc(II) complexes of Schiff bases derived from isoxazole (B147169) amines have demonstrated significant biological relevance, particularly as antimicrobial agents. The chelation theory suggests that upon complexation, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups of the ligand. This process increases the lipophilic nature of the central metal atom, which in turn facilitates the complex's penetration through the lipid layer of microbial cell membranes, thereby enhancing its biological activity ekb.eg.
Studies have shown that these complexes exhibit notable antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as antifungal activity against species like Candida albicans ekb.egresearchgate.net. The enhanced efficacy of the metal complexes compared to the free Schiff base ligands is a commonly reported finding scirp.orgekb.eg. The specific geometry of the complex, which for Zn(II) is often a four-coordinate tetrahedral or a six-coordinate octahedral structure, plays a crucial role in its biological potency ajol.inforesearchgate.net.
Table 2: Comparative Antimicrobial Activity (Zone of Inhibition, mm) of an Isoxazole Schiff Base and its Zn(II) Complex
| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
|---|---|---|---|
| Schiff Base Ligand | 10 | 8 | 9 |
| Zn(II) Complex | 16 | 14 | 15 |
| Standard Drug (Ciprofloxacin/Fluconazole) | 22 | 20 | 19 |
Note: Data is representative and compiled from typical findings in the literature.
The biological relevance of these zinc complexes extends beyond antimicrobial effects, with research exploring their potential in areas such as anticancer and anti-inflammatory applications, owing to the crucial role of zinc in numerous biological processes ajol.infonih.gov.
Future Directions and Emerging Research Avenues for Benzo D Isoxazol 5 Amine
Development of Novel Therapeutic Agents with Enhanced Efficacy and Selectivity
A primary focus of future research is the rational design of novel therapeutic agents based on the Benzo[d]isoxazol-5-amine scaffold with improved potency and target selectivity. Medicinal chemists aim to modify the core structure to enhance interactions with the target protein while minimizing off-target effects that can lead to undesirable side effects.
One prominent area of development is in the treatment of Alzheimer's disease through the inhibition of acetylcholinesterase (AChE). nih.gov Researchers have developed N-benzylpiperidine benzisoxazole derivatives that show potent inhibition of AChE. nih.gov By modifying substituents, scientists have been able to achieve not only high efficacy, with IC50 values in the nanomolar range, but also remarkable selectivity for AChE over the related enzyme, butyrylcholinesterase (BChE). nih.gov For instance, certain morpholino and N-acetyl derivatives displayed selectivity for AChE over BChE in excess of three orders of magnitude. nih.gov
Table 1: Efficacy and Selectivity of N-benzylpiperidine Benzisoxazole Derivatives as AChE Inhibitors
| Compound Derivative | AChE IC50 (nM) | Selectivity (AChE vs. BChE) | Reference |
|---|---|---|---|
| N-acetyl derivative (1g) | 3 | >1000-fold | nih.gov |
| Morpholino derivative (1j) | 0.8 | >1000-fold | nih.gov |
| General Range (1b-j,o) | 0.8 - 14 | Not specified for all | nih.gov |
Similarly, in the field of oncology, new derivatives are being designed as inhibitors for the Bromodomain and extra-terminal (BET) family protein BRD4, a key target in acute myeloid leukemia (AML). nih.gov A series of compounds based on a 3-ethyl-benzo[d]isoxazole core modified with sulfonamides demonstrated potent BRD4 binding and significant anti-proliferative activity against AML cell lines. nih.gov
Table 2: Anti-proliferative Activity of 3-Ethyl-benzo[d]isoxazole Derivatives in AML Cells
| Compound | Target | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| 11h | BRD4 | MV4-11 | 0.78 | nih.gov |
| 11r | BRD4 | MV4-11 | 0.87 | nih.gov |
These examples underscore a key research avenue: the strategic chemical modification of the this compound scaffold to fine-tune its pharmacological profile for specific diseases, leading to drugs with higher efficacy and better safety profiles.
Exploration of New Biological Targets and Disease Indications
The structural versatility of the benzo[d]isoxazole moiety makes it a promising candidate for drug discovery across a wide spectrum of diseases beyond its established roles. nih.govresearchgate.net Researchers are actively screening libraries of these compounds against new biological targets to uncover novel therapeutic applications.
Anticancer Research: The benzo[d]isoxazole scaffold is being extensively investigated for various anticancer applications by targeting different pathways involved in tumor growth and metastasis.
HIF-1α Inhibition: Derivatives have been identified as potent inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α) transcription, a critical regulator of tumor adaptation to low-oxygen environments. nih.gov Certain synthesized analogues demonstrated IC50 values as low as 24 nM, highlighting their potential as powerful antitumor agents. nih.gov
Receptor Tyrosine Kinase (RTK) Inhibition: 3-amino-benzo[d]isoxazole derivatives have been developed as multi-targeted inhibitors of RTKs, including the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families, which are crucial for angiogenesis and tumor progression. acs.org Other research has focused on the specific inhibition of c-Met tyrosine kinase. nih.gov
Epigenetic Targets: Beyond kinase inhibition, the scaffold is being used to target epigenetic regulators. As mentioned, derivatives have been designed as potent inhibitors of the BRD4 bromodomain, a protein implicated in the transcriptional regulation of key oncogenes like c-Myc. nih.gov
Antimicrobial and Antiprotozoal Indications: Researchers are exploring the potential of benzo[d]isoxazole derivatives to combat infectious diseases.
Antitubercular Activity: Certain analogues have shown good activity against the Mycobacterium tuberculosis H37Rv strain, with MIC values recorded at 3.12 μg/mL. nih.gov
Antibacterial Agents: A novel class of bacterial type-II topoisomerase inhibitors featuring a spiropyrimidine-trione architecture fused to a benzisoxazole scaffold has shown potent activity against Gram-positive bacteria. nih.gov
Antiprotozoal Activity: Novel benzoxazolyl aniline (B41778) derivatives have been synthesized and evaluated as potential antimalarial, antileishmanial, and antitrypanosomal agents. doaj.org
Other Therapeutic Areas: The scope of investigation extends to metabolic and inflammatory diseases.
Antidiabetic Agents: Novel urea/thiourea derivatives conjugated to the benzisoxazole heterocycle have shown promising in vitro antiglycation activity, a process implicated in diabetic complications. nih.gov Additionally, other derivatives have been identified as new α-glucosidase inhibitors. researchgate.net
Anti-inflammatory Agents: A series of 4,5-diarylisoxazol-3-carboxylic acids have been synthesized as potential anti-inflammatory agents that target leukotriene biosynthesis. nih.gov
Integration with Advanced Drug Delivery Systems
A significant challenge in drug development is ensuring the therapeutic agent reaches its target tissue in sufficient concentration while minimizing exposure to healthy tissues. nih.gov While specific research on conjugating this compound to advanced drug delivery systems is an emerging field, the application of these technologies holds immense promise for enhancing the therapeutic potential of its derivatives. Many active pharmaceutical ingredients suffer from poor water solubility and low bioavailability, which can be overcome with modern delivery platforms. nih.gov
Future research will likely focus on integrating benzo[d]isoxazole-based compounds with systems such as:
Polymer-Drug Conjugates (PDCs): Covalently linking a potent benzo[d]isoxazole derivative to a polymer backbone can improve its pharmacokinetic profile, increase blood circulation time, and enable controlled release. nih.gov This strategy is particularly relevant for potent anticancer derivatives, where it can reduce systemic toxicity. nih.gov
Liposomes and Micelles: For derivatives with poor water solubility, encapsulation within liposomes or polymeric micelles presents a viable strategy. genesispub.org These nanoscale carriers can solubilize hydrophobic drugs and, due to their small size (typically <100 nm), can potentially accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. genesispub.org Surface modifications on liposomes are also being explored to improve drug delivery in the treatment of neurodegenerative diseases. genesispub.org
Nanoparticles: Formulating benzo[d]isoxazole derivatives into nanoparticles can offer controlled release and protect the drug from premature degradation. This approach allows for sustained therapeutic levels and can be engineered for targeted delivery to specific cells or tissues.
The integration of these delivery systems could revolutionize the therapeutic application of the benzo[d]isoxazole scaffold, transforming potent molecules into more effective and safer medicines.
Computational-Driven Drug Discovery for this compound Scaffolds
In silico methods are becoming indispensable in modern drug discovery, accelerating the identification and optimization of lead compounds while reducing costs. The this compound scaffold is well-suited for computational exploration to predict the activity of new derivatives and understand their mechanism of action at a molecular level.
Key computational approaches being applied include:
3D-Quantitative Structure-Activity Relationship (3D-QSAR): This method is used to correlate the 3D structural properties of molecules with their biological activity. Studies have employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models for benzoxazole (B165842) derivatives against various cancer cell lines. nih.govrsc.org The contour maps generated from these models provide crucial insights into how steric and electrostatic fields influence inhibitory activity, guiding the design of more potent compounds. nih.govrsc.org
Molecular Docking: Docking simulations are used to predict the preferred orientation of a molecule when bound to a receptor. This technique has been instrumental in understanding the binding modes of benzisoxazole derivatives with targets like AChE and VEGFR-2. nih.govnih.gov By identifying key interactions, such as hydrogen bonds and hydrophobic contacts with critical amino acid residues (e.g., Asp-72, Trp-84 for AChE), researchers can rationally design modifications to enhance binding affinity. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, assessing its stability. These simulations have been used to confirm the stability of docked poses of benzisoxazole inhibitors within the active sites of enzymes like VEGFR-2, reinforcing the predictions from molecular docking. nih.govrsc.org
Virtual Screening: Computational techniques can be used to screen vast virtual libraries of compounds containing the benzo[d]isoxazole scaffold against a biological target of interest. researchgate.net This allows for the rapid identification of promising hit compounds for further synthesis and biological evaluation, significantly streamlining the early stages of drug discovery.
The synergy between these computational methods and experimental synthesis provides a powerful paradigm for the future development of novel therapeutics based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the key considerations for designing a high-yield synthesis route for Benzo[d]isoxazol-5-amine?
- Methodological Answer : A common approach involves the self-condensation of β-(isoxazol-5-yl) enamines under acidic conditions (e.g., acetyl chloride), which can yield 1,3-diisoxazolyl-1,3-dieneamines or triisoxazolyl benzenes depending on the substituents and reaction time. Reaction monitoring via TLC and purification via recrystallization (e.g., ethanol) are critical for isolating the target compound . Alternative routes include nucleophilic substitution with aryl isothiocyanates, as demonstrated in the synthesis of benzothiazole derivatives .
Q. How can the purity and structural integrity of this compound derivatives be validated experimentally?
- Methodological Answer : Use a combination of spectroscopic techniques:
- FT-IR to confirm functional groups (e.g., amine N-H stretches at ~3200 cm⁻¹ and isoxazole C=N stretches at ~1600 cm⁻¹) .
- GC-MS/EI for molecular ion ([M⁺]) and fragmentation pattern analysis (e.g., m/z 290 as a base peak in some derivatives) .
- ¹³C NMR to verify aromatic and heterocyclic carbon environments (e.g., signals at δ 113–160 ppm for isoxazole and benzene carbons) .
Q. What are the typical challenges in optimizing reaction conditions for this compound derivatives?
- Methodological Answer : Key challenges include:
- Regioselectivity : Competing pathways may lead to byproducts (e.g., indoles or imidazobenzothiazoles during rearrangements) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) often improve solubility but may require stringent drying.
- Temperature Control : Exothermic reactions (e.g., acid-catalyzed condensations) need gradual reagent addition to avoid decomposition .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be achieved?
- Methodological Answer : Chiral spirocyclic phosphoric acid catalysts (e.g., 5 mol%) enable asymmetric reactions with aryl aldehydes or pyrrole derivatives. For example, reacting 3-(4-bromophenyl)isoxazol-5-amine with methyl 4-(hydroxy(phenyl)methyl)-1H-pyrrole-2-carboxylate yields heterotriarylmethanes with 80–86% enantiomeric excess (ee). Optimization of electron-withdrawing/donating substituents on the aryl ring enhances stereocontrol .
Q. What strategies resolve contradictions in biological activity data for this compound-based compounds?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. antitumor efficacy) may arise from:
- Structural variations : Substituents at the 3- and 5-positions of the isoxazole ring significantly alter interactions with biological targets. For instance, 5-(benzo[d][1,3]dioxol-5-ylmethyl) derivatives show enhanced antitumor activity due to improved membrane permeability .
- Assay conditions : Standardize cytotoxicity screens (e.g., MTT assays) across cell lines (e.g., Sp1–Sp5 in Table 1 of ) to minimize variability.
Q. How do computational methods aid in predicting the reactivity of this compound derivatives?
- Methodological Answer : Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) model electron density distributions and local kinetic energy to predict nucleophilic/electrophilic sites. For example, the Laplacian of the Hartree-Fock density matrix can identify reactive regions in the isoxazole ring .
Q. What are the limitations of current catalytic systems for functionalizing this compound?
- Methodological Answer : While palladium catalysts enable cross-coupling reactions (e.g., Suzuki-Miyaura), steric hindrance from bulky substituents (e.g., tert-butyl groups) often reduces yields. Alternative methods, such as photoredox catalysis, are emerging for C-H functionalization but require rigorous optimization of light sources and redox mediators .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
